molecular formula C15H11N3O3 B15078267 (Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one

(Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one

Cat. No.: B15078267
M. Wt: 281.27 g/mol
InChI Key: ZPDATESGWGRHTE-UHFFFAOYSA-N
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Description

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry and materials science due to its diverse biological activities and optoelectronic properties . (Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one is a nitro-substituted derivative featuring a p-tolylimino group at the 3-position. Its synthesis typically involves condensation reactions between nitroarenes and aromatic aldehydes, often mediated by transition metals like indium or iron .

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

3-(4-methylphenyl)imino-6-nitroisoindol-1-one

InChI

InChI=1S/C15H11N3O3/c1-9-2-4-10(5-3-9)16-14-12-7-6-11(18(20)21)8-13(12)15(19)17-14/h2-8H,1H3,(H,16,17,19)

InChI Key

ZPDATESGWGRHTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

Biological Activity

(Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

 Z 6 nitro 3 p tolylimino isoindolin 1 one\text{ Z 6 nitro 3 p tolylimino isoindolin 1 one}

This structure features a nitro group and an imine linkage, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindolinone derivatives. For instance, compounds containing isoindolinone structures have shown promising activity against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for tumor proliferation .

Case Study: Inhibition of Tumor Growth

A study investigated the effects of isoindolinone derivatives on tumor growth in mouse xenograft models. The results indicated that certain derivatives significantly suppressed tumor growth at low doses, suggesting their potential as effective anticancer agents .

Enzyme Inhibition

(Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one has also been evaluated for its inhibitory effects on various enzymes.

Table 1: Enzyme Inhibition Data

CompoundAChE Inhibition (%)BChE Inhibition (%)Tyrosinase Inhibition (%)
10a6.43 ± 0.5523.96 ± 1.6410.41 ± 2.85
10b30.93 ± 2.1144.56 ± 4.7315.98 ± 1.39
10d 45.96 ± 1.58 48.48 ± 3.11 13.16 ± 2.19

The data indicates that certain modifications to the isoindolinone structure can enhance its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are relevant in neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activity associated with isoindolinone derivatives. These compounds have shown efficacy against various bacterial strains, indicating their potential as therapeutic agents in treating infections.

The biological activity of (Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one is attributed to several mechanisms:

  • Enzyme Inhibition : The ability to inhibit key enzymes involved in neurotransmission and metabolic pathways.
  • Signal Transduction Modulation : Interference with critical signaling pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells, leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Isoindolin-1-one Derivatives

Below is a detailed comparison of (Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one with analogous compounds, focusing on structural features, synthetic routes, and applications.

Table 1: Comparative Analysis of Isoindolin-1-one Derivatives

Compound Name Substituents Synthesis Method Yield (%) Key Applications/Properties References
(Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one 6-nitro, 3-(p-tolylimino) Indium-mediated condensation 60–75 OLED materials, medicinal chemistry
(Z)-3-(chloro(phenyl)methylene)isoindolin-1-one 3-(chloro(phenyl)methylene) FeCl₃-catalyzed haloamidation 33 Chlorinated heterocycle synthesis
Stilbene-derived isoindolin-1-one Vinyl-linked aryl groups Base-catalyzed condensation 50–80 Luminescent polymers (PPV analogs)
(E)-3-(arylidene)isoindolin-1-one 3-arylidene Thermal cyclization 45–60 Antimicrobial agents

Structural and Electronic Differences

  • Nitro vs. Chloro Substituents: The nitro group in (Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one provides stronger electron-withdrawing effects compared to the chloro substituent in (Z)-3-(chloro(phenyl)methylene)isoindolin-1-one. This enhances stability in charge-transfer applications like OLEDs but may reduce nucleophilic reactivity in medicinal contexts .
  • Stereoselectivity: The Z-configuration in both compounds is synthetically controlled. For (Z)-6-nitro-3-(p-tolylimino)isoindolin-1-one, indium-mediated reductive cyclization favors the Z-isomer due to kinetic control . In contrast, the Z-selectivity in FeCl₃-catalyzed haloamidation arises from a concerted mechanism that avoids radical intermediates .

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